Cyclopentadienyltitanium trichloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

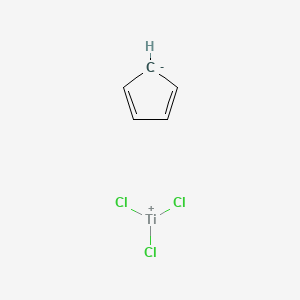

Molecular Formula |

C5H5Cl3Ti |

|---|---|

Molecular Weight |

219.31 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;trichlorotitanium(1+) |

InChI |

InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3 |

InChI Key |

QOXHZZQZTIGPEV-UHFFFAOYSA-K |

Canonical SMILES |

[CH-]1C=CC=C1.Cl[Ti+](Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Cyclopentadienyltitanium Trichloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentadienyltitanium trichloride (B1173362), with the chemical formula (C₅H₅)TiCl₃ (commonly abbreviated as CpTiCl₃), is an organotitanium compound featuring a titanium atom in the +4 oxidation state. This moisture-sensitive, orange crystalline solid is a key precursor in the synthesis of various titanocene (B72419) derivatives and has garnered significant interest as a catalyst in organic synthesis, particularly in polymerization reactions. Its "piano stool" geometry, comprising a cyclopentadienyl (B1206354) ring, three chloride ligands, and a central titanium atom, imparts unique reactivity. This guide provides an in-depth overview of the synthesis, properties, and key reactions of CpTiCl₃, complete with detailed experimental protocols and tabulated data for easy reference.

Synthesis of Cyclopentadienyltitanium Trichloride

There are two primary, well-established methods for the synthesis of this compound.

Method 1: Redistribution Reaction

This method involves the redistribution of ligands between titanocene dichloride ((C₅H₅)₂TiCl₂) and titanium tetrachloride (TiCl₄).[1][2] It is a common and straightforward approach to obtaining CpTiCl₃.

Reaction: (C₅H₅)₂TiCl₂ + TiCl₄ → 2 (C₅H₅)TiCl₃

-

Reagents and Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a reaction flask equipped with a magnetic stirrer and a reflux condenser is charged with equimolar amounts of titanocene dichloride ((C₅H₅)₂TiCl₂) and titanium tetrachloride (TiCl₄). Anhydrous, deoxygenated toluene (B28343) or xylene is used as the solvent.

-

Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by the change in color of the solution.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure to yield a solid residue. The crude product is then purified by recrystallization from a suitable solvent, such as toluene or a mixture of dichloromethane (B109758) and hexane, to afford orange crystals of CpTiCl₃.

-

Yield: While specific yields can vary depending on the scale and purity of reagents, this method generally provides good yields of the desired product.

Method 2: From Cyclopentadienylating Agents

This approach utilizes a cyclopentadienyl-transfer agent, such as trimethylsilylcyclopentadiene (CpSiMe₃), which reacts with titanium tetrachloride to produce CpTiCl₃.[3] This method is advantageous as it often proceeds rapidly and can offer high purity of the final product.[3]

Reaction: (C₅H₅)SiMe₃ + TiCl₄ → (C₅H₅)TiCl₃ + Me₃SiCl

-

Reagents and Setup: A reaction flask, under an inert atmosphere, is charged with a solution of titanium tetrachloride (TiCl₄) in an anhydrous, non-coordinating solvent like benzene (B151609) or hexane.

-

Reaction Conditions: An equimolar amount of trimethylsilylcyclopentadiene (CpSiMe₃) is added dropwise to the stirred solution of TiCl₄ at room temperature. The reaction is typically exothermic and proceeds rapidly, leading to the precipitation of the yellow-orange product.

-

Work-up and Purification: The solid product is collected by filtration under an inert atmosphere, washed with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials and byproducts, and then dried under vacuum.

-

Yield: This method is reported to give nearly quantitative yields of CpTiCl₃.[4]

Synthesis Workflow Diagram

Caption: Synthetic routes to this compound.

Properties of this compound

Physical Properties

The key physical properties of CpTiCl₃ are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Orange crystalline solid | [2] |

| Molecular Formula | C₅H₅Cl₃Ti | [5] |

| Molar Mass | 219.32 g/mol | [5] |

| Melting Point | 210 °C (decomposes) | [2] |

| Density | 1.768 g/cm³ | [2] |

| Solubility | Soluble in polar organic solvents like THF and dichloromethane. Insoluble in water. | [6] |

| Sensitivity | Moisture sensitive | [2] |

Spectroscopic Properties

Spectroscopic techniques are crucial for the characterization of CpTiCl₃.

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference(s) |

| ¹H NMR | CDCl₃ | ~7.05 (s, 5H) | [7] |

| ¹³C NMR | CDCl₃ | ~122.5 | Inferred from similar compounds[8] |

The ¹H NMR spectrum of CpTiCl₃ in CDCl₃ typically shows a single sharp singlet for the five equivalent protons of the cyclopentadienyl ring.[7] The ¹³C NMR spectrum is expected to show a single resonance for the five equivalent carbon atoms of the Cp ring.

The IR spectrum of CpTiCl₃ provides valuable information about its bonding. Key vibrational bands are summarized below.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |

| ~3100 | C-H stretching (Cp ring) | Medium | [1][9] |

| ~1440 | C-C stretching (Cp ring) | Strong | [1][9] |

| ~1015 | C-H in-plane bending (Cp ring) | Strong | [1] |

| ~830 | C-H out-of-plane bending (Cp ring) | Strong | [1] |

| ~460 | Ti-Cl stretching | Strong | [1] |

Structural Properties

Reactivity and Applications

This compound is a versatile reagent and catalyst in organic and organometallic chemistry.

Reaction with Alcohols

CpTiCl₃ is electrophilic and readily reacts with alcohols to form titanium alkoxide complexes.[2] This reactivity is useful for the synthesis of various titanium-based catalysts and materials.

Reaction with Methanol (B129727): (C₅H₅)TiCl₃ + n MeOH → (C₅H₅)TiCl₃₋ₙ(OMe)ₙ + n HCl (n = 1-3)

-

Reagents and Setup: A solution of CpTiCl₃ in an anhydrous solvent (e.g., THF or dichloromethane) is prepared under an inert atmosphere.

-

Reaction Conditions: A stoichiometric amount of anhydrous methanol is added dropwise to the stirred solution at a controlled temperature (typically 0 °C to room temperature). A base, such as triethylamine, is often added to scavenge the HCl byproduct.

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated amine hydrochloride. The solvent is then removed from the filtrate under reduced pressure to yield the cyclopentadienyltitanium methoxy-chloride product. The degree of substitution can be controlled by the stoichiometry of the reactants.

Reduction Reactions

CpTiCl₃ can be reduced to the corresponding titanium(III) species, (C₅H₅)TiCl₂, using reducing agents like zinc powder.[2] This Ti(III) complex is a valuable reagent in organic synthesis.

Reaction: (C₅H₅)TiCl₃ + 0.5 Zn → 0.5 [(C₅H₅)TiCl₂]₂ + 0.5 ZnCl₂

Catalytic Applications

CpTiCl₃, often in combination with a co-catalyst such as methylaluminoxane (B55162) (MAO), is an effective catalyst for the polymerization of olefins, particularly for the syndiotactic polymerization of styrene.[3] It is also used as a catalyst in other organic transformations, including transesterification reactions for the depolymerization of polyesters.[10]

Logical Relationship Diagram for Reactivity

Caption: Key reactions and applications of CpTiCl₃.

Safety and Handling

This compound is a moisture-sensitive and air-sensitive compound. All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a fundamentally important organometallic compound with well-defined synthetic routes and a range of interesting properties and reactivities. Its utility as a precursor to other organotitanium complexes and as a catalyst in polymerization and other organic transformations makes it a valuable tool for researchers in both academic and industrial settings. This guide has provided a comprehensive overview of its synthesis and properties, offering detailed protocols and data to aid in its safe and effective use in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. (Cyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cyclopentadienyl titanium trichloride | C5H5Cl3Ti | CID 53384275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Titanocene_dichloride [chemeurope.com]

- 7. This compound(1270-98-0) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Cyclopentadienyltitanium Trichloride (CpTiCl₃)

CAS Number: 1270-98-0

This technical guide provides a comprehensive overview of Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃), an organotitanium compound with significant applications in catalysis and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its characterization, experimental protocols, and key reaction pathways.

Core Properties and Characterization

Cyclopentadienyltitanium trichloride, also known as titanocene (B72419) trichloride, is an orange, moisture-sensitive solid.[1] It adopts a "piano stool" geometry, a common structural motif for half-sandwich complexes.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of CpTiCl₃ is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅H₅Cl₃Ti | [1][2] |

| Molar Mass | 219.31 g/mol | [1] |

| Appearance | Orange solid | [1] |

| Melting Point | 210 °C (decomposes) | [1] |

| Density | 1.768 g/cm³ | [1] |

| Solubility | Reacts with water. Soluble in acetone, acetonitrile, and certain amines. Insoluble in ether and hydrocarbons. | |

| Sensitivity | Moisture sensitive. |

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of CpTiCl₃. Below is a summary of available spectroscopic data.

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | CDCl₃ | 7.047, 6.907 |

| ¹³C NMR | CDCl₃ | No specific data available. Expected in the range of 120-140 ppm for the cyclopentadienyl (B1206354) ring carbons. |

The electron ionization mass spectrum of CpTiCl₃ shows a complex pattern due to the isotopic distribution of titanium and chlorine. The major fragments observed are listed below.

| m/z | Proposed Fragment |

| 224-216 | [C₅H₅TiCl₃]⁺ (Molecular Ion) |

| 187-181 | [C₅H₅TiCl₂]⁺ |

| 150-146 | [C₅H₅TiCl]⁺ |

| 122-118 | [TiCl₂]⁺ |

| 85-83 | [TiCl]⁺ |

| 66 | [C₅H₆]⁺ |

| 65 | [C₅H₅]⁺ |

A proposed fragmentation pathway is illustrated below.

Crystal Structure Data

Experimental Protocols

Detailed experimental protocols for the synthesis of CpTiCl₃ are provided below. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques due to the moisture sensitivity of the reagents and product.

Synthesis of CpTiCl₃ from Titanocene Dichloride and Titanium Tetrachloride

This method involves the redistribution reaction between titanocene dichloride and titanium tetrachloride.

Materials:

-

Titanocene dichloride ((C₅H₅)₂TiCl₂)

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous, deoxygenated solvent (e.g., xylene or toluene)

Procedure:

-

In a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add titanocene dichloride and the solvent.

-

Slowly add an equimolar amount of titanium tetrachloride to the stirred suspension.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the color change and the dissolution of the starting materials.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

The product, CpTiCl₃, will precipitate from the solution upon cooling.

-

Isolate the orange solid by filtration, wash with a small amount of cold, dry solvent, and dry under vacuum.

Synthesis of CpTiCl₃ from Trimethylsilylcyclopentadiene and Titanium Tetrachloride

This is a common and efficient method for the preparation of CpTiCl₃.

Materials:

-

Trimethylsilylcyclopentadiene (CpSiMe₃)

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or benzene)

Procedure:

-

In a Schlenk flask, dissolve titanium tetrachloride in the chosen solvent and cool the solution to 0 °C in an ice bath.

-

Slowly add an equimolar amount of trimethylsilylcyclopentadiene dropwise to the stirred TiCl₄ solution. An immediate reaction is often observed with the formation of a yellow-orange precipitate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Remove the solvent under vacuum to yield the crude product.

-

The product can be purified by washing with a non-polar solvent like hexane (B92381) to remove any unreacted starting materials and byproducts.

-

Dry the purified CpTiCl₃ under vacuum.

Applications in Catalysis

CpTiCl₃ is a well-established catalyst precursor, particularly for the polymerization of olefins. Its primary application is in the syndiospecific polymerization of styrene (B11656), often in combination with a cocatalyst such as methylaluminoxane (B55162) (MAO).

Syndiospecific Polymerization of Styrene

The CpTiCl₃/MAO system is highly effective for producing syndiotactic polystyrene (sPS), a crystalline polymer with a high melting point and excellent chemical resistance.

Experimental Protocol for Styrene Polymerization:

-

In a reaction vessel under an inert atmosphere, add the desired amount of dry, deoxygenated toluene (B28343) and styrene monomer.

-

Add the cocatalyst, methylaluminoxane (MAO), to the reactor.

-

In a separate Schlenk tube, prepare a solution or suspension of CpTiCl₃ in toluene.

-

Inject the CpTiCl₃ catalyst solution into the reactor to initiate the polymerization.

-

Maintain the reaction at the desired temperature (e.g., 50-70 °C) with vigorous stirring.

-

After the desired reaction time, quench the polymerization by adding a small amount of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the syndiotactic polystyrene by filtration, wash with methanol, and dry under vacuum.

The proposed catalytic cycle for styrene polymerization is depicted below.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Corrosive: Causes severe skin burns and eye damage.

-

Moisture Sensitive: Reacts with water and moisture in the air.

-

Handling: Must be handled under an inert atmosphere in a glovebox or using Schlenk techniques.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

An In-depth Technical Guide to the Molecular Structure of Cyclopentadienyltitanium Trichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃) is an organometallic half-sandwich compound featuring a titanium atom bonded to a cyclopentadienyl (B1206354) (Cp) ring and three chloro ligands. This guide provides a comprehensive overview of its molecular structure, synthesis, and spectroscopic characterization. The molecule adopts a characteristic "piano stool" geometry. This document details the key structural parameters, including bond lengths and angles, and outlines the experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Molecular Structure

The molecular structure of cyclopentadienyltitanium trichloride is characterized by a tetrahedral coordination geometry around the central titanium (Ti) atom. The cyclopentadienyl (Cp) ligand is considered to occupy one coordination site, with the other three sites occupied by the chloro (Cl) ligands. This arrangement is often referred to as a "piano stool" geometry.

Crystallographic Data

Key Structural Parameters (Tabulated)

Due to the absence of a readily available experimental crystal structure for CpTiCl₃ in the searched literature, the following table presents typical bond lengths and angles for related titanium-cyclopentadienyl and titanium-chloro bonds found in similar compounds. These values provide a reasonable approximation of the expected structural parameters for CpTiCl₃.

| Parameter | Atom 1 | Atom 2 | Bond Length (Å) / Angle (°) | Notes |

| Bond Lengths | ||||

| Ti | Cl | ~2.2 - 2.4 | Typical range for Ti-Cl bonds in similar complexes. | |

| Ti | C (Cp) | ~2.3 - 2.4 | Average distance from Ti to the carbon atoms of the Cp ring. | |

| C | C (Cp) | ~1.4 | Average C-C bond length within the aromatic Cp ring. | |

| Bond Angles | ||||

| Cl | Ti | Cl | ~100° - 105° | |

| (Cp centroid) | Ti | Cl | ~115° - 120° |

Note: These values are illustrative and based on data for analogous compounds. Precise experimental values for CpTiCl₃ would require a single-crystal X-ray diffraction study.

Synthesis and Reactivity

This compound is a moisture-sensitive orange solid.[1] Its synthesis is typically achieved through one of two primary routes.

Synthesis via Titanocene (B72419) Dichloride

One common method involves the reaction of titanocene dichloride ((C₅H₅)₂TiCl₂) with titanium tetrachloride (TiCl₄).[2]

(C₅H₅)₂TiCl₂ + TiCl₄ → 2 (C₅H₅)TiCl₃

Synthesis via Trimethylsilylcyclopentadiene

An alternative and often more direct route is the reaction of trimethylsilylcyclopentadiene (CpSiMe₃) with titanium tetrachloride.[3] This reaction proceeds readily to yield the desired product.

CpSiMe₃ + TiCl₄ → CpTiCl₃ + Me₃SiCl

Chemical Reactivity

CpTiCl₃ is electrophilic and acts as a Lewis acid.[2] It readily reacts with alcohols to form alkoxide complexes and can form adducts with phosphine (B1218219) ligands.[2]

Experimental Protocols

General Considerations for Handling

Due to its sensitivity to air and moisture, all manipulations of this compound should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1][4] Deuterated solvents for NMR spectroscopy should be thoroughly dried and degassed.[1]

Synthesis of this compound

The following protocol is based on the reaction of trimethylsilylcyclopentadiene with titanium tetrachloride.[3]

Materials:

-

Trimethylsilylcyclopentadiene (CpSiMe₃)

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous dichloromethane (B109758)

-

Anhydrous hexane (B92381)

-

Schlenk flask equipped with a magnetic stirrer and an addition funnel

Procedure:

-

In a 250 mL Schlenk flask under a nitrogen atmosphere, dissolve 26.4 mmol of TiCl₄ in 70 mL of anhydrous dichloromethane.

-

Slowly add a solution of trimethylsilylcyclopentadiene in dichloromethane dropwise to the stirred TiCl₄ solution.

-

After the addition is complete, stir the reaction mixture at room temperature for a specified period.

-

Remove the solvent under vacuum to yield a dark-red residue.

-

To the residue, add 100 mL of anhydrous hexane and cool the resulting suspension to -30 °C for several hours to precipitate the product.

-

Collect the dark-violet precipitate by filtration, wash with cold hexane, and dry under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (Air-Sensitive): [1][5]

-

Inside a glovebox or on a Schlenk line, weigh approximately 5-20 mg of the CpTiCl₃ sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) that has been dried over molecular sieves.

-

Gently agitate the vial to dissolve the sample completely.

-

Using a clean pipette, transfer the solution into a J. Young NMR tube.

-

Seal the J. Young tube before removing it from the inert atmosphere.

¹H NMR Spectroscopy: [3]

-

Instrument: 400 MHz NMR spectrometer

-

Solvent: CDCl₃

-

Procedure: Acquire the ¹H NMR spectrum according to standard instrument procedures. The cyclopentadienyl protons typically appear as a sharp singlet in the spectrum.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR spectrometer

-

Solvent: CDCl₃

-

Procedure: Acquire the ¹³C NMR spectrum using standard instrument parameters. A single resonance is expected for the carbon atoms of the cyclopentadienyl ring.

Infrared (IR) Spectroscopy

Sample Preparation (Solid, Air-Sensitive):

-

Inside a glovebox, thoroughly grind a small amount of the solid CpTiCl₃ sample.

-

Prepare either a Nujol mull or a KBr pellet with the ground sample.

-

Nujol Mull: Mix a small amount of the powdered sample with a drop of Nujol (mineral oil) to form a paste. Spread the paste between two KBr or NaCl plates.

-

KBr Pellet: Mix a small amount of the powdered sample with dry KBr powder and press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Assemble the plates or pellet into a sample holder suitable for the IR spectrometer.

Data Acquisition: [3]

-

Instrument: FTIR spectrometer (e.g., BRUKER, IFS48)

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample beam.

-

Acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Visualizations

Synthesis Workflow

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopentadienyltitanium Trichloride (CpTiCl₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃), a prominent organotitanium compound, has garnered significant attention in both academic research and industrial applications. Its unique "piano stool" geometry and reactive nature make it a versatile catalyst and precursor in organic synthesis and materials science. This technical guide provides a comprehensive overview of the core physical and chemical properties of CpTiCl₃, including detailed spectroscopic data, experimental protocols for its synthesis, and an exploration of its key reactions. All quantitative data are summarized in structured tables for ease of comparison, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

Cyclopentadienyltitanium trichloride, with the chemical formula C₅H₅Cl₃Ti, is an orange, moisture-sensitive solid.[1] It is a half-sandwich compound where a cyclopentadienyl (B1206354) (Cp) ring is bonded to a titanium(IV) center, which is also coordinated to three chloro ligands.[2] This structure imparts a combination of steric bulk and electronic properties that are central to its reactivity and catalytic activity.[2] Notably, CpTiCl₃ serves as a crucial precursor for the synthesis of various other organotitanium complexes and is a key component in Ziegler-Natta catalyst systems for olefin polymerization.[2][3]

Physical Properties

The physical characteristics of CpTiCl₃ are fundamental to its handling, storage, and application in various experimental setups. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of CpTiCl₃

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅Cl₃Ti | [2] |

| Molecular Weight | 219.32 g/mol | [2] |

| Appearance | Yellow to orange crystalline powder | [2] |

| Melting Point | 210 °C (decomposes) | [4] |

| Solubility | Reacts with water. Soluble in solvents like tetrahydrofuran (B95107) (THF), dichloromethane, and toluene.[2][5][6] | [2] |

| Density | 1.768 g/cm³ | [1] |

| Sensitivity | Moisture sensitive; should be stored under an inert atmosphere (e.g., nitrogen or argon).[2] | [2] |

Chemical Properties and Reactivity

CpTiCl₃ is characterized by its electrophilic titanium center, making it susceptible to nucleophilic attack. Its chemical behavior is dominated by ligand exchange reactions and its function as a catalyst.

Lewis Acidity and Adduct Formation

The titanium center in CpTiCl₃ is a Lewis acid, readily forming adducts with Lewis bases. For instance, it reacts with phosphine (B1218219) ligands to form stable complexes.[1]

Reactions with Nucleophiles

CpTiCl₃ undergoes facile reactions with a variety of nucleophiles. A notable example is its reaction with alcohols to form titanium alkoxide complexes. This reactivity is central to its use in catalysis and organic synthesis.[1]

Reduction

CpTiCl₃ can be reduced to the corresponding titanium(III) species, (CpTiCl₂)n, using reducing agents such as zinc powder. This transformation is important for accessing the catalytic activity of lower-valent titanium complexes.[1]

Catalytic Activity

One of the most significant applications of CpTiCl₃ is as a catalyst, particularly in Ziegler-Natta polymerization of olefins when activated by a co-catalyst like methylaluminoxane (B55162) (MAO).[3] This catalytic system is known for producing polymers with high linearity and specific stereochemistry.

Spectroscopic Data

The structural characterization of CpTiCl₃ relies heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of CpTiCl₃ in deuterochloroform (CDCl₃) typically shows signals for the cyclopentadienyl protons in the range of δ 6.9-7.1 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum provides a signal for the cyclopentadienyl carbons.

Table 2: NMR Spectroscopic Data for CpTiCl₃ in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Reference(s) |

| ¹H | 7.047, 6.907 | [7] |

| ¹³C | Data not readily available in searched sources |

Infrared (IR) Spectroscopy

The IR spectrum of CpTiCl₃ exhibits characteristic absorption bands corresponding to the vibrations of the cyclopentadienyl ring and the Ti-Cl bonds.

Table 3: Key IR Absorption Frequencies for CpTiCl₃

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| Specific peak assignments not available in searched sources | C-H stretching (Cp), C=C stretching (Cp), Ti-Cl stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of CpTiCl₃ shows a characteristic molecular ion peak and a fragmentation pattern resulting from the loss of chlorine and cyclopentadienyl ligands.

Table 4: Mass Spectrometry Data for CpTiCl₃

| m/z | Ion | Reference(s) |

| 218 | [C₅H₅TiCl₃]⁺ (Molecular Ion) | [8] |

| 183 | [C₅H₅TiCl₂]⁺ | [8] |

| 153 | [TiCl₃]⁺ | |

| 118 | [TiCl₂]⁺ | [8] |

| 83 | [TiCl]⁺ | [8] |

| 65 | [C₅H₅]⁺ | [8] |

Experimental Protocols

Synthesis of CpTiCl₃

Two primary methods for the synthesis of CpTiCl₃ are commonly employed.

This method involves the redistribution reaction between titanocene (B72419) dichloride (Cp₂TiCl₂) and titanium tetrachloride (TiCl₄).[1]

Experimental Workflow: Synthesis from Cp₂TiCl₂ and TiCl₄

Caption: Workflow for CpTiCl₃ synthesis.

Detailed Protocol:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine equimolar amounts of titanocene dichloride (Cp₂TiCl₂) and titanium tetrachloride (TiCl₄).[1]

-

Add a dry, degassed solvent such as xylene or toluene.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete, often indicated by a color change and the precipitation of the product.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the precipitated yellow-orange solid by filtration under inert atmosphere.

-

Wash the solid with a dry, non-polar solvent like hexane (B92381) to remove any unreacted starting materials and byproducts.

-

Dry the final product under vacuum to yield pure CpTiCl₃.

This method offers a direct route to CpTiCl₃ from a cyclopentadienyl source and titanium tetrachloride.[9]

Experimental Workflow: Synthesis from CpSiMe₃ and TiCl₄

Caption: Workflow for CpTiCl₃ synthesis.

Detailed Protocol:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve titanium tetrachloride (TiCl₄) in an anhydrous, non-polar solvent such as benzene or hexane.

-

With vigorous stirring, slowly add an equimolar amount of trimethylsilylcyclopentadiene (CpSiMe₃) to the TiCl₄ solution. The reaction is often exothermic, and cooling may be necessary.

-

A yellow precipitate of CpTiCl₃ typically forms immediately.

-

Continue stirring at room temperature for a short period to ensure complete reaction.

-

Collect the product by filtration under an inert atmosphere.

-

Wash the solid with fresh, dry solvent to remove any soluble impurities.

-

Dry the product under vacuum.

Key Reaction Pathways

Ziegler-Natta Polymerization of Ethylene (B1197577)

CpTiCl₃, in combination with a co-catalyst like methylaluminoxane (MAO), is an effective catalyst for ethylene polymerization. The proposed mechanism involves the formation of a cationic titanium species that coordinates and inserts ethylene monomers.

Signaling Pathway: Ziegler-Natta Polymerization

Caption: Polymerization mechanism.

Reaction with Alcohols

The reaction of CpTiCl₃ with alcohols leads to the formation of titanium alkoxides through the substitution of chloride ligands. This reaction is a fundamental transformation in organotitanium chemistry.

Logical Relationship: Reaction with Alcohols

Caption: Reaction with alcohols.

Conclusion

This compound is a cornerstone reagent in organometallic chemistry with a rich and diverse reactivity profile. Its physical and chemical properties, as detailed in this guide, underscore its importance as a catalyst and synthetic precursor. A thorough understanding of its characteristics, spectroscopic signatures, and reaction pathways is essential for its effective and safe utilization in research and development, particularly in the fields of polymer chemistry and fine chemical synthesis. Further investigations into its catalytic mechanisms and the development of novel applications continue to be active areas of research, promising to expand the utility of this versatile organotitanium compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. cdn.ymaws.com [cdn.ymaws.com]

- 6. csustan.edu [csustan.edu]

- 7. Preparation of Titanocene dichloride_Chemicalbook [chemicalbook.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Cyclopentadienyltitanium Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃), a significant organometallic compound with applications in catalysis and materials science. This document outlines the available ¹H and ¹³C NMR spectral data, details the experimental protocols necessary for the acquisition of these spectra, and presents a logical workflow for NMR analysis.

Introduction to Cyclopentadienyltitanium Trichloride

This compound, an organotitanium compound with the formula (C₅H₅)TiCl₃, is a moisture-sensitive, orange solid.[1] It adopts a "piano stool" geometry, a common structural motif for half-sandwich complexes. The characterization of this compound is crucial for ensuring its purity and understanding its reactivity, with NMR spectroscopy being a primary analytical tool.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are characterized by the signals arising from the cyclopentadienyl (B1206354) (Cp) ligand. Due to the rapid rotation of the Cp ring on the NMR timescale, the five protons and five carbon atoms of the ring are typically observed as chemically equivalent, leading to single resonances in the ¹H and ¹³C NMR spectra, respectively.

Table 1: ¹H NMR Spectral Data for this compound

| Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| CDCl₃ | 7.047, 6.907 | Singlet | C₅H₅ |

Data sourced from ChemicalBook.[2]

Table 2: ¹³C NMR Spectral Data for this compound

| Solvent | Chemical Shift (δ) [ppm] | Assignment |

| CDCl₃ | Data not available in the searched resources. | C₅H₅ |

Note: Despite extensive searches of available literature and chemical databases, a specific experimental value for the ¹³C NMR chemical shift of the cyclopentadienyl ligand in this compound could not be definitively ascertained.

Experimental Protocols

The acquisition of high-quality NMR spectra for this compound requires careful attention to its air- and moisture-sensitive nature.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of titanocene (B72419) dichloride ((C₅H₅)₂TiCl₂) with titanium tetrachloride (TiCl₄).[1]

Reaction: (C₅H₅)₂TiCl₂ + TiCl₄ → 2 (C₅H₅)TiCl₃

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent decomposition of the product.

NMR Sample Preparation

Given the compound's sensitivity, the following protocol is recommended for preparing an NMR sample:

-

Drying of Glassware: All glassware, including the NMR tube and cap, should be rigorously dried in an oven at >120°C for several hours and allowed to cool under a stream of inert gas or in a desiccator.

-

Inert Atmosphere: All sample manipulations must be performed in a glovebox or on a Schlenk line.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for this compound. The solvent should be thoroughly dried over a suitable drying agent (e.g., molecular sieves) and degassed prior to use.

-

Sample Transfer: In a glovebox, weigh the desired amount of this compound into a small vial. Dissolve the solid in the deuterated solvent and transfer the solution to the NMR tube using a clean, dry pipette or syringe.

-

Sealing: Securely cap the NMR tube. For long-term storage or analysis, using an NMR tube equipped with a J. Young valve is highly recommended to ensure a hermetic seal.

-

Parafilm: As an additional precaution for standard NMR tubes, wrap the cap and the top of the tube with Parafilm to minimize exposure to the atmosphere during transport to the NMR spectrometer.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for good signal resolution.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: Typically 8 to 16 scans are sufficient for a reasonably concentrated sample.

-

Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard to obtain singlets for each carbon environment.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be required for the quaternary carbons of the cyclopentadienyl ring.

-

Workflow and Visualization

The overall process from sample handling to data analysis can be visualized as a logical workflow.

Caption: Workflow for NMR Analysis of this compound.

References

An In-Depth Technical Guide to the FTIR Analysis of Cyclopentadienyltitanium Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃). This organometallic compound, known for its "piano stool" geometry, is a moisture-sensitive, orange solid with significant applications as a catalyst.[1] Vibrational spectroscopy is a critical tool for its characterization, offering insights into its structural integrity and purity.

Molecular Structure and Expected Vibrational Modes

Cyclopentadienyltitanium trichloride consists of a central titanium atom bonded to three chlorine atoms and a cyclopentadienyl (B1206354) (Cp) ring. This structure gives rise to characteristic vibrational modes that can be detected by FTIR spectroscopy. The primary absorption bands expected in the mid-infrared region (4000-400 cm⁻¹) are associated with the vibrations of the Cp ring and the titanium-chlorine bonds.

Key expected vibrational modes include:

-

C-H stretching of the cyclopentadienyl ring, typically observed in the 3100-3000 cm⁻¹ region.[2]

-

C-C stretching within the cyclopentadienyl ring, which gives rise to bands in the 1400-1500 cm⁻¹ range.[3]

-

C-H in-plane and out-of-plane bending of the cyclopentadienyl ring, appearing in the 1000-1200 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

-

Ti-Cl stretching modes, which are expected in the far-infrared region, typically below 500 cm⁻¹.

While several studies have utilized FTIR for the characterization of this compound[4][5], a comprehensive, publicly available, and fully assigned FTIR spectrum remains elusive in the reviewed literature. Researchers are encouraged to compare their experimentally obtained spectra with theoretical calculations or data from analogous compounds for a more detailed interpretation.

Experimental Protocol: FTIR Analysis of this compound

Due to the moisture-sensitive nature of CpTiCl₃, sample preparation for FTIR analysis must be conducted in an inert atmosphere, such as a glovebox, to prevent decomposition.[1] The two most common methods for analyzing solid samples are the Potassium Bromide (KBr) pellet method and the Nujol mull technique.

Method 1: Potassium Bromide (KBr) Pellet Method

This technique involves dispersing the solid sample within a solid matrix of dry potassium bromide.[6][7][8]

Materials and Equipment:

-

This compound (CpTiCl₃)

-

FTIR-grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press with a die

-

FTIR spectrometer

Procedure:

-

In an inert atmosphere (glovebox), grind 1-2 mg of CpTiCl₃ into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr to the mortar.

-

Gently but thoroughly mix the CpTiCl₃ and KBr until a homogeneous mixture is obtained. The ideal sample concentration in KBr is between 0.2% and 1%.[6][9]

-

Transfer the mixture to the pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent pellet.[8]

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the FTIR spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected for background subtraction.

Method 2: Nujol Mull Technique

In this method, the solid sample is ground with a mulling agent, typically mineral oil (Nujol), to form a paste.[10][11][12]

Materials and Equipment:

-

This compound (CpTiCl₃)

-

Nujol (mineral oil)

-

Agate mortar and pestle

-

Infrared-transparent salt plates (e.g., KBr or NaCl)

-

FTIR spectrometer

Procedure:

-

In an inert atmosphere, place 5-10 mg of finely ground CpTiCl₃ into an agate mortar.[9]

-

Add 1-2 drops of Nujol to the sample.

-

Grind the mixture until a uniform, translucent paste (mull) is formed.[10]

-

Apply a small amount of the mull to the center of one salt plate.

-

Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Acquire the FTIR spectrum. Be aware that the Nujol itself will have characteristic C-H stretching and bending bands (around 2920, 2850, 1460, and 1375 cm⁻¹) which will be present in the spectrum.[11]

Data Presentation

| Wavenumber (cm⁻¹) | Intensity | Proposed Vibrational Mode Assignment |

| e.g., ~3100 | Medium | C-H Stretch (Cp ring) |

| e.g., ~1450 | Strong | C-C Stretch (Cp ring) |

| e.g., ~1015 | Medium | C-H In-plane bend (Cp ring) |

| e.g., ~820 | Strong | C-H Out-of-plane bend (Cp ring) |

| e.g., ~470 | Strong | Ti-Cl Stretch |

Visualizations

Experimental Workflow for FTIR Analysis

Caption: Experimental workflow for the FTIR analysis of CpTiCl₃.

Logical Relationship between Structure and IR Absorption

Caption: Structure-Spectra correlation for CpTiCl₃.

References

- 1. (Cyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid | MDPI [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 7. shimadzu.com [shimadzu.com]

- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Infrared Spectra of Solids – the Mull Technique | The Infrared and Raman Discussion Group [irdg.org]

Mass spectrometry of cyclopentadienyltitanium trichloride

An In-depth Technical Guide to the Mass Spectrometry of Cyclopentadienyltitanium Trichloride (B1173362)

For researchers, scientists, and professionals in drug development, understanding the structural and analytical properties of organometallic compounds is paramount. Cyclopentadienyltitanium trichloride (CpTiCl₃), a piano-stool complex known for its catalytic and potential therapeutic applications, presents unique challenges for characterization due to its sensitivity to air and moisture.[1][2] Mass spectrometry, particularly with electron ionization (EI), serves as a powerful tool for elucidating its molecular structure and fragmentation behavior.[1][3]

This technical guide provides a comprehensive overview of the mass spectrometric analysis of CpTiCl₃, detailing experimental protocols, fragmentation patterns, and quantitative data.

Mass spectrometry of organometallic compounds like CpTiCl₃ requires careful selection of the ionization technique.[4][5] Electron Ionization (EI) is a common and effective method for volatile and thermally stable compounds.[1] In EI-MS, high-energy electrons bombard the gaseous sample, causing the ejection of an electron to form a positively charged molecular ion (M⁺•).[3] This process is energetic and often leads to the fragmentation of the molecular ion into smaller, characteristic ions.[3][6] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a structural fingerprint of the compound.[3]

A significant challenge in analyzing CpTiCl₃ is its sensitivity to air and moisture, which can lead to rapid decomposition.[1][2][3] Therefore, sample handling and introduction into the mass spectrometer must be performed under an inert atmosphere to obtain a representative spectrum of the intact molecule.[1]

Experimental Workflow

The analysis of a sensitive compound like CpTiCl₃ by direct probe EI-MS follows a carefully controlled workflow to prevent degradation. The process ensures the sample's integrity from preparation to detection.

Experimental Protocols

The following protocol outlines a typical procedure for acquiring an electron ionization mass spectrum of CpTiCl₃ using a direct insertion probe.

Instrumentation:

-

A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).

-

Direct Insertion Probe (DIP) or Direct Exposure Probe (DEP).

-

Inert atmosphere glovebox or glovebag.

Procedure:

-

Sample Preparation: Inside an inert atmosphere glovebox, a small quantity (typically <1 mg) of solid CpTiCl₃ is loaded into a clean glass capillary tube compatible with the direct insertion probe.

-

Probe Loading: The loaded capillary is securely placed onto the tip of the direct insertion probe.

-

Sample Introduction: The probe is rapidly transferred from the inert atmosphere to the mass spectrometer's vacuum interlock. The system is designed to allow for quick insertion and minimize atmospheric exposure.[1]

-

Ionization and Analysis:

-

Once a high vacuum is achieved in the source, the probe tip is extended into the ionization chamber.

-

The sample is gently heated to promote vaporization. Typical source temperatures are around 150 °C, with the sample probe heated to approximately 120 °C.[7]

-

The vaporized molecules are bombarded with electrons at a standard energy of 70 eV to induce ionization and fragmentation.[3]

-

The resulting ions are accelerated and separated by the mass analyzer according to their m/z ratio.

-

-

Data Acquisition: The detector records the abundance of each ion, and the data is compiled into a mass spectrum.

An alternative method involves Gas Chromatography-Mass Spectrometry (GC-MS), where the compound is first passed through a GC column for separation before entering the mass spectrometer.[8][9] This is suitable if the compound is sufficiently volatile and thermally stable to elute from the column without decomposition.[8]

Quantitative Data and Fragmentation Analysis

The electron ionization mass spectrum of CpTiCl₃ is characterized by a distinct pattern of isotopic clusters arising from the natural abundances of titanium and chlorine isotopes. The molecular ion (C₅H₅TiCl₃)⁺• is observed, though its intensity may be low. The fragmentation primarily proceeds through the sequential loss of chlorine radicals and the cyclopentadienyl (B1206354) (Cp) ligand.

The table below summarizes the major ions observed in the EI mass spectrum of CpTiCl₃.[7]

| m/z | Proposed Ion Fragment | Relative Intensity (%) | Notes |

| 218 | [C₅H₅TiCl₃]⁺• | Low | Molecular Ion Peak (for isotopes ⁴⁸Ti, ³⁵Cl) |

| 183 | [C₅H₅TiCl₂]⁺ | Moderate | Loss of a Cl• radical |

| 154 | [TiCl₃]⁺ | Low | Loss of the C₅H₅• ligand |

| 148 | [C₅H₅TiCl]⁺ | Moderate | Loss of two Cl• radicals |

| 119 | [TiCl₂]⁺ | Moderate | Loss of C₅H₅• and one Cl• |

| 113 | [C₅H₅Ti]⁺ | Moderate | Loss of three Cl• radicals |

| 83 | [TiCl]⁺ | Low | Loss of C₅H₅• and two Cl• |

| 65 | [C₅H₅]⁺ | 100.0 | Base Peak; Cyclopentadienyl cation |

Note: m/z values correspond to the most abundant isotopes (⁴⁸Ti, ³⁵Cl). The full spectrum will show clusters of peaks reflecting all stable isotopes.

Fragmentation Pathway

The fragmentation of the CpTiCl₃ molecular ion is driven by the cleavage of the weakest bonds, typically the Ti-Cl and Ti-Cp bonds. The primary pathways involve the loss of chlorine atoms or the entire cyclopentadienyl ring. The stability of the resulting cyclopentadienyl cation ([C₅H₅]⁺) leads to it being the most abundant ion, or the base peak, in the spectrum.[7]

This detailed analysis of the mass spectrum provides unambiguous confirmation of the compound's identity and offers insights into its chemical stability and bonding characteristics. For scientists in materials and drug development, this information is crucial for quality control, reaction monitoring, and understanding the fundamental properties of this important organotitanium complex.

References

- 1. Electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. (Cyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]

- 3. web.uvic.ca [web.uvic.ca]

- 4. web.uvic.ca [web.uvic.ca]

- 5. Ionization methods for the mass spectrometry of organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. This compound(1270-98-0) 1H NMR [m.chemicalbook.com]

- 8. pacificbiolabs.com [pacificbiolabs.com]

- 9. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Lewis Acidity of Cyclopentadienyltitanium Trichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentadienyltitanium trichloride (B1173362), commonly abbreviated as CpTiCl₃, is a versatile organometallic compound widely recognized for its significant Lewis acidic character. This property underpins its utility as a catalyst and reagent in a multitude of organic transformations, including polymerization and stereoselective synthesis. This technical guide provides a comprehensive overview of the Lewis acidity of CpTiCl₃, detailing its electronic properties, methods for its quantification, and its mechanistic role in key chemical reactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction to the Lewis Acidity of Cyclopentadienyltitanium Trichloride

This compound (CpTiCl₃) is an organotitanium compound featuring a central titanium(IV) atom bonded to a cyclopentadienyl (B1206354) (Cp) ligand and three chloro ligands. The titanium center in CpTiCl₃ is electron-deficient due to the high oxidation state and the presence of electronegative chlorine atoms. This electron deficiency makes CpTiCl₃ a potent Lewis acid, capable of accepting electron pairs from Lewis bases. This inherent electrophilicity is the foundation of its catalytic activity in a wide array of chemical reactions. The Cp ligand, a bulky and electron-donating group, modulates the Lewis acidity of the titanium center compared to titanium tetrachloride (TiCl₄), influencing its reactivity and selectivity.

Evidence for the Lewis acidity of CpTiCl₃ is abundant in its chemical behavior. It readily forms adducts with various Lewis bases, such as phosphines and ethers.[1] This ability to coordinate to basic substrates is a critical step in many of its catalytic cycles, activating the substrate for subsequent transformations.

Quantitative Assessment of Lewis Acidity

While the qualitative Lewis acidity of CpTiCl₃ is well-established, quantitative measurements are crucial for comparing its acidic strength to other Lewis acids and for understanding its catalytic efficacy. Several experimental techniques are employed for this purpose, most notably the Gutmann-Beckett method and Nuclear Magnetic Resonance (NMR) titration.

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely accepted technique for quantifying the Lewis acidity of a compound by determining its Acceptor Number (AN). This method utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), which contains a Lewis basic oxygen atom. The interaction of this oxygen with a Lewis acid causes a downfield shift in the ³¹P NMR signal of the probe. The magnitude of this shift is directly proportional to the strength of the Lewis acid.

Table 1: Gutmann Acceptor Numbers of Selected Lewis Acids

| Lewis Acid | Acceptor Number (AN) |

| Titanium tetrachloride (TiCl₄) | 70 |

| Antimony pentachloride (SbCl₅) | 100 |

| Boron trifluoride (BF₃) | 89 |

Note: The Acceptor Number for CpTiCl₃ is not available in the cited literature. The value for TiCl₄ is provided for comparative purposes.

NMR Titration

NMR titration is another powerful technique for quantifying Lewis acidity by determining the equilibrium constant (K) for the formation of a Lewis acid-base adduct. In this method, a solution of the Lewis acid is titrated with a Lewis base, and the changes in the chemical shifts of specific nuclei (e.g., ¹H, ¹³C, ³¹P) are monitored by NMR spectroscopy. By fitting the titration data to a binding isotherm, the equilibrium constant for the adduct formation can be calculated, providing a direct measure of the Lewis acid's affinity for the base.

Table 2: Representative Equilibrium Constants for Lewis Acid-Base Adduct Formation

| Lewis Acid | Lewis Base | Equilibrium Constant (K) | Solvent |

| CpTiCl₃ | Phosphine (B1218219) (generic) | Not available | Not available |

| TiCl₄ | Tetrahydrofuran (THF) | Not available | Not available |

Experimental Protocols

Gutmann-Beckett Method Protocol

This protocol provides a general procedure for determining the Acceptor Number of a Lewis acid.

Materials:

-

Lewis acid (e.g., CpTiCl₃)

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating solvent (e.g., deuterated benzene (B151609) or dichloromethane)

-

NMR tubes and spectrometer

Procedure:

-

Prepare a stock solution of Et₃PO in the chosen anhydrous solvent at a known concentration.

-

In a dry NMR tube, under an inert atmosphere, add a precise amount of the Lewis acid.

-

Add a known volume of the Et₃PO stock solution to the NMR tube.

-

Record the ³¹P NMR spectrum of the solution.

-

The Acceptor Number (AN) is calculated using the following formula: AN = 2.21 × (δ_{sample} - δ_{hexane}) where δ_{sample} is the observed ³¹P chemical shift of the Et₃PO-Lewis acid adduct and δ_{hexane} is the chemical shift of Et₃PO in hexane (B92381) (41.0 ppm), which is defined as AN = 0.

Caption: Experimental workflow for the Gutmann-Beckett method.

NMR Titration Protocol

This protocol outlines the general steps for determining the equilibrium constant of a Lewis acid-base adduct formation.

Materials:

-

Lewis acid (e.g., CpTiCl₃)

-

Lewis base (e.g., a phosphine or an ether)

-

Anhydrous, non-coordinating deuterated solvent

-

NMR tubes and spectrometer

Procedure:

-

Prepare a stock solution of the Lewis acid in the deuterated solvent at a known concentration.

-

Prepare a stock solution of the Lewis base in the same solvent at a known, higher concentration.

-

Place a precise volume of the Lewis acid solution into an NMR tube.

-

Record the initial NMR spectrum (e.g., ¹H or ³¹P).

-

Incrementally add small, known volumes of the Lewis base solution to the NMR tube.

-

Record an NMR spectrum after each addition, ensuring the solution has reached equilibrium.

-

Monitor the change in chemical shift of a specific nucleus that is sensitive to the binding event.

-

Plot the change in chemical shift against the molar ratio of the Lewis base to the Lewis acid.

-

Fit the resulting titration curve to a suitable binding model (e.g., 1:1 binding) to extract the equilibrium constant (K).

Caption: Experimental workflow for NMR titration.

Mechanistic Role of Lewis Acidity in Catalysis

The Lewis acidity of CpTiCl₃ is central to its function as a catalyst. By coordinating to a substrate, CpTiCl₃ activates it towards nucleophilic attack or other transformations. Below are illustrative mechanisms where titanium-based Lewis acids play a pivotal role.

Mukaiyama Aldol (B89426) Reaction

In the Mukaiyama aldol reaction, a Lewis acid catalyzes the addition of a silyl (B83357) enol ether to a carbonyl compound. A titanium-based Lewis acid like TiCl₄, and by extension CpTiCl₃, activates the carbonyl group by coordinating to the oxygen atom, making the carbonyl carbon more electrophilic and susceptible to attack by the silyl enol ether.

Caption: Mechanism of the Mukaiyama Aldol Reaction.

Diels-Alder Reaction

Lewis acids can catalyze the Diels-Alder reaction by coordinating to the dienophile, particularly if it contains a carbonyl group. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the cycloaddition reaction with the diene.

Caption: Lewis acid-catalyzed Diels-Alder reaction.

Styrene Polymerization

In the presence of a co-catalyst such as methylaluminoxane (B55162) (MAO), CpTiCl₃ is a precursor to active catalysts for the polymerization of styrene. The Lewis acidic titanium center plays a crucial role in the activation of the monomer and the subsequent insertion steps that lead to polymer chain growth.

References

An In-depth Technical Guide to the Electronic Absorption Spectra of Substituted Cyclopentadienyltitanium Trichloride (CpTiCl3) Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic absorption spectra of substituted cyclopentadienyltitanium trichloride (B1173362) (CpTiCl3) complexes. It details the influence of substituents on the electronic transitions, presents quantitative spectral data, outlines experimental protocols for spectral acquisition, and provides a theoretical framework for the interpretation of the observed spectral features.

Introduction

Cyclopentadienyltitanium trichloride (CpTiCl3) and its substituted derivatives are an important class of organometallic compounds with applications in catalysis, materials science, and medicinal chemistry. The electronic absorption spectra of these complexes, typically measured by UV-Visible (UV-Vis) spectroscopy, provide valuable insights into their electronic structure and bonding. The color of these compounds, which ranges from yellow to orange, arises from electronic transitions in the visible region of the electromagnetic spectrum. These transitions are highly sensitive to the nature of the substituents on the cyclopentadienyl (B1206354) (Cp) ring, making UV-Vis spectroscopy a powerful tool for characterizing these molecules.

The dominant feature in the electronic spectra of CpTiCl3 complexes is a low-energy, high-intensity absorption band. This band is assigned to a ligand-to-metal charge-transfer (LMCT) transition, specifically from the highest occupied molecular orbital (HOMO), which is primarily localized on the cyclopentadienyl and chloride ligands, to the lowest unoccupied molecular orbital (LUMO), which is predominantly of titanium d-orbital character.

Influence of Substituents on Electronic Spectra

Substituents on the cyclopentadienyl ring play a crucial role in modulating the electronic properties of the CpTiCl3 complexes and, consequently, their electronic absorption spectra. The nature of the substituent, whether electron-donating or electron-withdrawing, directly impacts the energy of the molecular orbitals involved in the electronic transitions.

Electron-donating groups (e.g., alkyl groups) increase the electron density on the cyclopentadienyl ring. This raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap. As a result, the LMCT band shifts to a longer wavelength (a bathochromic or red shift), and the complex typically appears more intensely colored.

Electron-withdrawing groups (e.g., silyl (B83357) or halo groups) decrease the electron density on the cyclopentadienyl ring. This lowers the energy of the HOMO, increasing the HOMO-LUMO gap. Consequently, the LMCT band shifts to a shorter wavelength (a hypsochromic or blue shift), and the complex may appear lighter in color.

A systematic study of methyl-substituted this compound complexes, (η⁵-C₅H₅₋ₙMeₙ)TiCl₃ where n = 0–5, has shown that the maximum absorption wavelength (λmax) of the electronic absorption band exhibits a linear dependence on the number of methyl groups. This linear relationship underscores the predictable electronic influence of alkyl substitution.

Quantitative Spectroscopic Data

The following table summarizes the electronic absorption data for a series of substituted CpTiCl₃ complexes. The data includes the maximum absorption wavelength (λmax) and the molar absorptivity (ε), where available.

| Substituent (R in (R-C₅H₄)TiCl₃) | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Reference |

| H (unsubstituted Cp) | 395 | ~10,000 | Toluene (B28343) | [1] |

| CH₃ | 402 | Not specified | Toluene | [1] |

| C₂H₅ | 405 | Not specified | Toluene | [1] |

| i-C₃H₇ | 408 | Not specified | Toluene | [1] |

| t-C₄H₉ | 412 | Not specified | Toluene | [1] |

| SiMe₃ | 410 | Not specified | Toluene | [1] |

| SiMe₂Cl | Not specified | Not specified | Not specified | [1] |

| SiMeCl₂ | Not specified | Not specified | Not specified | [1] |

| SiCl₃ | Not specified | Not specified | Not specified | [1] |

Note: The molar absorptivity for the unsubstituted CpTiCl₃ is a typical value for LMCT bands in such complexes. Specific values for all substituted derivatives were not available in the reviewed literature.

Experimental Protocols

The acquisition of high-quality electronic absorption spectra for substituted CpTiCl₃ complexes requires careful handling due to their sensitivity to air and moisture.[2][3] The following protocols outline the synthesis of a representative complex and the procedure for obtaining its UV-Vis spectrum.

Synthesis of (η⁵-C₅H₅)TiCl₃

(Cyclopentadienyl)titanium trichloride is prepared by the reaction of titanocene (B72419) dichloride with titanium tetrachloride.[4]

Materials:

-

Titanocene dichloride ((C₅H₅)₂TiCl₂)

-

Titanium tetrachloride (TiCl₄)

-

Dry, oxygen-free solvent (e.g., toluene or dichloromethane)

-

Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

All glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

-

In an inert atmosphere (glovebox or Schlenk line), titanocene dichloride is dissolved in the chosen solvent.

-

An equimolar amount of titanium tetrachloride is added to the solution.

-

The reaction mixture is stirred at room temperature for several hours.

-

The product, (C₅H₅)TiCl₃, is isolated by filtration and can be purified by recrystallization from a suitable solvent.

UV-Visible Spectroscopic Measurement

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes with an airtight seal (e.g., screw-cap with septum)

-

Glovebox or Schlenk line

-

Gastight syringes and needles

Procedure:

-

Sample Preparation (in a glovebox or under inert atmosphere):

-

A stock solution of the substituted CpTiCl₃ complex is prepared by dissolving a precisely weighed amount of the compound in a known volume of a dry, deoxygenated spectroscopic grade solvent (e.g., toluene, hexane, or dichloromethane).

-

A series of dilutions are prepared from the stock solution to determine the molar absorptivity accurately and to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Cuvette Preparation:

-

A quartz cuvette is filled with the sample solution inside the glovebox.

-

Another cuvette is filled with the pure solvent to be used as a reference.

-

The cuvettes are securely sealed to prevent exposure to the atmosphere during transfer to the spectrophotometer.

-

-

Spectral Acquisition:

-

The spectrophotometer is powered on and allowed to warm up.

-

A baseline correction is performed with the reference cuvette (containing the pure solvent) in both the sample and reference beams.

-

The reference cuvette is then placed in the reference beam path, and the sample cuvette is placed in the sample beam path.

-

The absorption spectrum is recorded over the desired wavelength range (e.g., 250-700 nm).

-

-

Data Analysis:

-

The wavelength of maximum absorbance (λmax) is identified.

-

The molar absorptivity (ε) is calculated using the Beer-Lambert law: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.

-

Visualization of Concepts

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of substituted CpTiCl₃ complexes.

Substituent Effects on Electronic Transitions

This diagram illustrates the relationship between the electronic nature of the substituent on the cyclopentadienyl ring and the resulting shift in the electronic absorption spectrum.

Conclusion

The electronic absorption spectra of substituted CpTiCl₃ complexes are a sensitive probe of their electronic structure. The position and intensity of the characteristic ligand-to-metal charge-transfer band can be systematically tuned by the introduction of electron-donating or electron-withdrawing substituents on the cyclopentadienyl ring. This technical guide provides the foundational knowledge, quantitative data, and experimental considerations necessary for researchers in organometallic chemistry and related fields to effectively utilize UV-Vis spectroscopy in the characterization and study of these important compounds. Further research to expand the library of spectroscopic data for a wider range of substituents will continue to enhance our understanding and application of these versatile titanium complexes.

References

An In-depth Technical Guide on the Moisture Sensitivity of Cyclopentadienyltitanium Trichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl3), a prominent organotitanium compound, is a versatile reagent and precursor in organic synthesis and catalysis. However, its pronounced sensitivity to moisture presents significant challenges in its handling, storage, and application. This technical guide provides a comprehensive overview of the moisture sensitivity of CpTiCl3, detailing its hydrolysis pathway, handling protocols, and analytical techniques for its characterization. This document is intended to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively utilize this reactive compound while ensuring experimental integrity and safety.

Introduction

Cyclopentadienyltitanium trichloride, with the chemical formula (C5H5)TiCl3, is an orange, crystalline solid that adopts a characteristic "piano-stool" geometry.[1] Its utility in chemical synthesis is broad, serving as a precursor for various titanium(IV) complexes and as a catalyst in polymerization reactions. A critical characteristic of this compound is its high reactivity towards water, which necessitates stringent handling and storage procedures to prevent its degradation.[2][3] Understanding the nature and consequences of this moisture sensitivity is paramount for its successful application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C5H5Cl3Ti | [1] |

| Molar Mass | 219.32 g/mol | |

| Appearance | Yellow to orange crystalline solid | [2] |

| Melting Point | 210 °C (decomposes) | |

| Solubility | Reacts with water | [2][3] |

| Sensitivity | Moisture sensitive | [2][3][4] |

Hydrolysis of this compound

The reaction of this compound with water is a rapid and exothermic process that leads to the formation of various hydrolysis products. The hydrolysis is understood to occur in a stepwise manner, with the initial formation of an oxo-bridged dimeric species, which can further hydrolyze to form polymeric titanium-oxo species.

The proposed hydrolysis pathway is as follows:

Step 1: Initial Hydrolysis Two molecules of CpTiCl3 react with one molecule of water to form the oxo-bridged dimer, (C5H5TiCl2)2O, and two molecules of hydrogen chloride.

2 CpTiCl_3 + H_2O -> (C_5H_5TiCl_2)_2O + 2 HCl

Step 2: Further Hydrolysis The oxo-bridged dimer can undergo further hydrolysis upon exposure to more water, leading to the formation of a polymeric species, (C5H5TiO)n, and additional hydrogen chloride.

(C_5H_5TiCl_2)_2O + H_2O -> 2/n (C_5H_5TiO)_n + 2 HCl

A simplified representation of this hydrolysis pathway is depicted in the following diagram:

Caption: Hydrolysis pathway of this compound.

Experimental Protocols for Handling and Analysis

Due to its moisture sensitivity, all manipulations of this compound must be carried out under an inert atmosphere, such as nitrogen or argon, using specialized laboratory techniques.

General Handling Procedures for Air-Sensitive Compounds

The following is a general workflow for handling moisture-sensitive compounds like CpTiCl3:

Caption: General experimental workflow for handling air-sensitive compounds.

Protocol for Studying Moisture Sensitivity by NMR Spectroscopy

This protocol outlines a method to qualitatively and semi-quantitatively assess the moisture sensitivity of CpTiCl3 using Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To observe the changes in the 1H NMR spectrum of CpTiCl3 upon controlled exposure to moisture.

Materials:

-

This compound (CpTiCl3)

-

Anhydrous deuterated chloroform (B151607) (CDCl3)

-

NMR tubes with J. Young valves

-

Glovebox or Schlenk line

-

Microsyringe

Procedure:

-

Sample Preparation (Inert Atmosphere):

-

Inside a glovebox or on a Schlenk line, dissolve a known amount of CpTiCl3 in anhydrous CDCl3 in a clean, dry vial.

-

Transfer the solution to an NMR tube equipped with a J. Young valve.

-

Seal the NMR tube.

-

-

Initial NMR Spectrum:

-

Acquire a 1H NMR spectrum of the freshly prepared solution. This will serve as the reference (t=0) spectrum. The characteristic singlet for the cyclopentadienyl (B1206354) protons of CpTiCl3 should be observed.

-

-

Controlled Moisture Exposure:

-

Using a microsyringe, inject a small, known amount of water (e.g., 0.5 to 1 equivalent relative to CpTiCl3) into the NMR tube through the septum of the J. Young valve while under a positive pressure of inert gas.

-

Gently shake the NMR tube to mix the contents.

-

-

Time-Resolved NMR Spectroscopy:

-

Acquire 1H NMR spectra at regular intervals (e.g., every 5, 15, 30, and 60 minutes) to monitor the changes in the spectrum.

-

Observe the decrease in the intensity of the starting material's cyclopentadienyl peak and the appearance of new signals corresponding to the hydrolysis products.

-

Data Analysis: By integrating the peaks corresponding to the starting material and the hydrolysis products, the extent of decomposition over time can be estimated.

Protocol for Studying Moisture Sensitivity by IR Spectroscopy

This protocol provides a method to monitor the hydrolysis of CpTiCl3 by Infrared (IR) spectroscopy.

Objective: To observe changes in the IR spectrum of CpTiCl3 upon exposure to moisture, particularly the appearance of Ti-O stretching vibrations.

Materials:

-

This compound (CpTiCl3)

-

Anhydrous solvent (e.g., dichloromethane)

-

IR solution cell with KBr or NaCl windows

-

Glovebox or Schlenk line

-

Syringes

Procedure:

-

Sample Preparation (Inert Atmosphere):

-

In a glovebox, prepare a solution of CpTiCl3 in an anhydrous solvent.

-

Fill an IR solution cell with the solution.

-

-

Initial IR Spectrum:

-

Record the IR spectrum of the solution. This will be the reference spectrum.

-

-

Moisture Exposure:

-

Introduce a controlled amount of moisture into the solution by adding a specific volume of water-saturated solvent.

-

Alternatively, the sample can be exposed to ambient air for a short, defined period.

-

-

Monitoring Spectral Changes:

-

Record IR spectra at different time intervals after moisture exposure.

-

Look for the appearance of new, broad absorption bands in the 900-700 cm-1 region, which are characteristic of Ti-O-Ti stretching vibrations in the hydrolysis products.

-

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Spectroscopic Technique | Key Features | Reference |

| 1H NMR (CDCl3) | ~7.3 ppm (singlet, 5H, C5H5) | [5] |

| IR Spectroscopy | Characteristic peaks for the cyclopentadienyl ligand and Ti-Cl bonds. Absence of broad O-H and Ti-O stretches in a pure, dry sample. | [6] |

Upon hydrolysis, the 1H NMR spectrum will show a decrease in the intensity of the peak at ~7.3 ppm and the appearance of new, often broader, signals at different chemical shifts corresponding to the cyclopentadienyl protons in the hydrolysis products. In the IR spectrum, the most notable change will be the appearance of a broad and strong absorption band in the 900-700 cm-1 region, indicative of the formation of Ti-O-Ti linkages.

Storage and Handling Recommendations

To maintain the integrity of this compound, the following storage and handling practices are essential:

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., in a glovebox or a desiccator filled with a suitable drying agent and flushed with nitrogen or argon).

-

Handling: All manipulations should be performed in a glovebox or using Schlenk techniques to prevent exposure to atmospheric moisture.

-

Solvents: Use only anhydrous solvents that have been properly dried and deoxygenated.

-

Glassware: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas before use.

Conclusion

The high moisture sensitivity of this compound is a critical factor that dictates its handling, storage, and application. A thorough understanding of its hydrolysis pathway and the implementation of stringent air-sensitive techniques are imperative for any researcher working with this compound. The experimental protocols and data presented in this guide provide a framework for the safe and effective use of this compound in a research and development setting. By adhering to these guidelines, scientists can minimize compound degradation, ensure the reliability of their experimental results, and safely harness the synthetic potential of this valuable organotitanium reagent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]